Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate
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Overview
Description
SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE is a complex organic compound known for its vibrant color and extensive applications in various scientific fields. This compound is characterized by its azo group, which is responsible for its distinctive color properties. It is commonly used in dyeing processes and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE typically involves the diazotization of 8-acetamido-2-hydroxy-1-naphthylamine followed by coupling with 4-hydroxyphenylsulfonic acid. The resulting intermediate is then reacted with ethyl sulfate to form the final product. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonyl and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are employed in substitution reactions.
Major Products
The major products formed from these reactions include various amines, quinones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in titrations and other analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity or structure. The pathways involved often include redox reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
- SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE
- SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]METHYL SULFATE
- SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]PROPYL SULFATE
Uniqueness
The uniqueness of SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE lies in its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ethyl sulfate group provides unique solubility and reactivity characteristics compared to its methyl and propyl counterparts .
Properties
CAS No. |
93904-45-1 |
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Molecular Formula |
C20H18N3NaO9S2 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulfate |
InChI |
InChI=1S/C20H19N3O9S2.Na/c1-12(24)21-15-4-2-3-13-5-7-18(26)20(19(13)15)23-22-16-11-14(6-8-17(16)25)33(27,28)10-9-32-34(29,30)31;/h2-8,11,25-26H,9-10H2,1H3,(H,21,24)(H,29,30,31);/q;+1/p-1 |
InChI Key |
JLNGXBGSVRPDNM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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